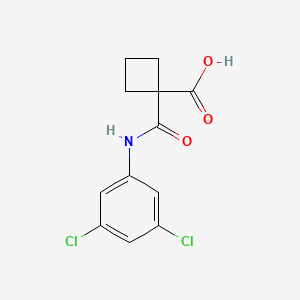![molecular formula C13H14O3 B8275092 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is a heterocyclic organic compound that belongs to the class of dihydropyranones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one typically involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). These catalysts facilitate the formation of the dihydropyranone ring through cycloaddition reactions. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the organocatalytic processes used in laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the benzyloxymethyl group and the dihydropyranone ring. These structural features enable it to participate in nucleophilic and electrophilic reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyran-2-one: Similar in structure but lacks the benzyloxymethyl group.
2-Pyrone: Another related compound with a different ring structure.
Uniqueness
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-7,13H,8-10H2 |
InChI Key |
IRQQAWBBQRVPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-tetrazol-5-yl)-imidazo-[1,2-a]-quinoxaline-2-carboxamide](/img/structure/B8275018.png)



![4-[(4-Methoxyphenyl)sulfonyl]benzonitrile](/img/structure/B8275039.png)


![benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate](/img/structure/B8275068.png)


![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)

![4-[[1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidinyl]amino]-6-chloro-2H-1-benzopyran-2-one](/img/structure/B8275103.png)
